![molecular formula C31H27IN4S B1666745 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide CAS No. 681281-88-9](/img/structure/B1666745.png)
5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide
Overview
Description
The compound “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide” is a chemical with the empirical formula C31H27IN4S. It has a molecular weight of 614.54 . It appears as a yellow to orange powder .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazolyl group, an ethyl group, a methylphenylamino group, and a phenyl group . The compound’s structure can be represented by the SMILES string[I-].CC[n+]1c(\\C=C\\N(C)c2ccccc2)n(-c3ccccc3)c4ccc(cc14)-c5nc6ccccc6s5
. Physical And Chemical Properties Analysis
This compound is a yellow to orange powder . It is soluble in DMSO at a concentration of 5 mg/mL . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
- Application : Akt Inhibitor IV has been investigated as a potential therapeutic agent for cancer treatment. It selectively inhibits Akt activity, disrupting downstream signaling pathways involved in cell survival, proliferation, and angiogenesis .
- Research : Studies explore how Akt Inhibitor IV affects apoptosis-related proteins and its impact on cell viability and resistance to cell death .
- Applications : Researchers use this compound to investigate Akt phosphorylation dynamics and its downstream effects on cellular processes .
- Phosphoproteomic Signatures : Researchers have derived drug-class-specific phosphoproteomic signatures to identify effective drug combinations involving Akt inhibitors .
- Validation : These compounds undergo validation through in vitro and preclinical studies to assess their anticancer properties .
Cancer Therapy and Oncology Research
Cell Survival and Apoptosis Modulation
Phosphorylation & Dephosphorylation Studies
Drug Combinations and Synergy
Computer-Aided Drug Design and Validation
Structural Insights and Isoform Selectivity
Mechanism of Action
Target of Action
Akt Inhibitor IV, also known as “5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide”, primarily targets the Akt protein , a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a key role in regulating a number of oncogenic functions, including cell survival .
Mode of Action
Akt Inhibitor IV inhibits Akt activation and reduces phosphorylation of Akt at Ser473 and Thr308 in a dose-dependent manner . It inhibits Akt-mediated nuclear export of Forkhead box class O transcription factor 1a (FOXO1a) .
Biochemical Pathways
Akt Inhibitor IV affects the PI3K/Akt signaling pathway, which regulates proliferation, survival, and metabolism . The inhibition of Akt prevents the abnormal activation of PI3K/Akt/mTOR signaling pathways by Akt as well as other sources like PI3K, PTEN, and mTORC2 .
Pharmacokinetics
The pharmacokinetics of Akt inhibitors, including Akt Inhibitor IV, are complex and can be influenced by various factors .
Result of Action
Akt Inhibitor IV has been shown to inhibit the replication of parainfluenza virus 5 (PIV5) in HeLa cells . It also reduces the growth of cancer cells via a reduction in mitochondrial polarization and increased production of reactive oxygen species (ROS) . Moreover, it has been found to have broad anti-tumor activity in a number of PI3K-active pre-clinical models .
Action Environment
The action of Akt Inhibitor IV can be influenced by environmental factors. For instance, hypoxia-induced activation of eIF2α requires Akt , suggesting that the cellular environment can influence the efficacy of Akt Inhibitor IV. Additionally, mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms .
Future Directions
properties
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYRELMNTQSBIN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
CAS RN |
681281-88-9 | |
Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?
A: Akt Inhibitor IV is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]
Q2: What are the primary downstream consequences of inhibiting Akt activity with Akt Inhibitor IV?
A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with Akt Inhibitor IV can lead to diverse outcomes depending on the cell type and context. Reported effects include:
- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.
- Modulation of Glucose Metabolism: [, , ] Akt Inhibitor IV can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []
- Impaired Angiogenesis: [, ] By disrupting Akt signaling, Akt Inhibitor IV can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.
- Modulation of Autophagy: [, ] Akt Inhibitor IV can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.
- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.
Q3: What is the molecular formula and weight of Akt Inhibitor IV?
A3: The molecular formula of Akt Inhibitor IV is C28H24IN3S. Its molecular weight is 573.5 g/mol.
Q4: Is there any spectroscopic data available for Akt Inhibitor IV?
A4: While the provided research papers primarily focus on the biological activity and applications of Akt Inhibitor IV, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.
Q5: Does Akt Inhibitor IV possess any catalytic properties?
A: Akt Inhibitor IV is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.